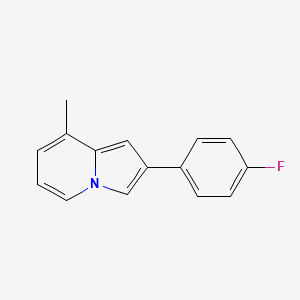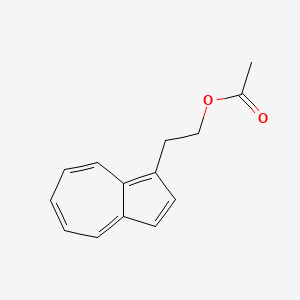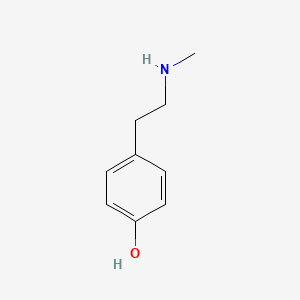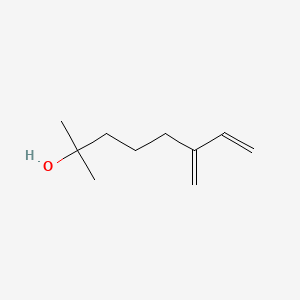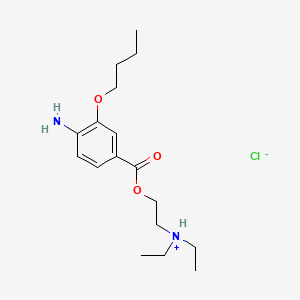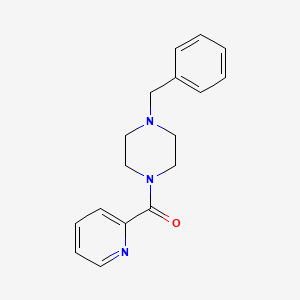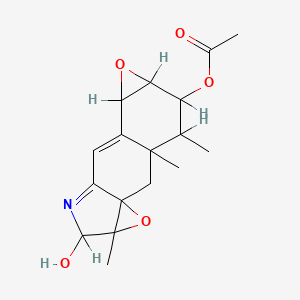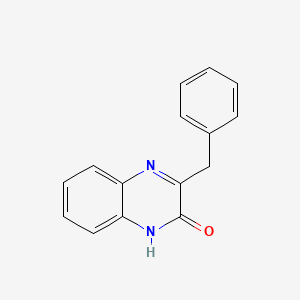
3-benzyl-1H-quinoxalin-2-one
Übersicht
Beschreibung
3-(phenylmethyl)-1H-quinoxalin-2-one is a quinoxaline derivative.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Copper-Catalyzed Benzylation : Xie et al. (2022) presented an innovative use of benzylsulfonyl hydrazides in the direct C-3 benzylation of quinoxalin-2(1H)-ones, yielding diverse 3-benzylquinoxalin-2(1H)-ones (Xie et al., 2022).
C-H Bond Functionalization : Ghosh and Das (2020) reviewed the selective C-H bond functionalization, including arylation and benzylation, at the C-3 position of quinoxalin-2(1H)-one, emphasizing its diverse applications in drug synthesis (Ghosh & Das, 2020).
Transition Metal-Free Arylation : Paul et al. (2017) developed a transition metal-free method for the direct oxidative 3-arylation of quinoxalin-2(H)-ones, contributing to the synthesis of biologically interesting benzo[g]quinoxalinones (Paul et al., 2017).
Metal-Free Visible-Light-Induced Synthesis : Wei et al. (2018) introduced a metal-free, visible-light-promoted method for synthesizing 3-oxyalkylated quinoxalin-2(1H)-ones, highlighting its efficiency and simplicity (Wei et al., 2018).
Metal-Free Alkoxycarbonylation : Xie et al. (2019) reported an eco-friendly, metal-free protocol for preparing quinoxaline-3-carbonyl compounds, showcasing the diversity and practicality of this methodology (Xie et al., 2019).
Photophysical Properties and Applications
Solvatochromic Effect Study : Jdaa et al. (2017) studied the photophysical properties of Quinoxalin-2(1H)-one and its derivatives, including 3-Benzylquinoxalin-2(1H)-one, in different solvents, demonstrating their potential in photophysical applications (Jdaa et al., 2017).
Fluorogenic Probe Development : Renault et al. (2017) explored the photophysical properties of selected 3-benzoylquinoxalin-2-ones and utilized them in developing a chemoprobe for detecting hydrogen sulfide (Renault et al., 2017).
Biological Applications
Quinoxalinone in Drug Development : Shi et al. (2017) discussed the prominence of quinoxalinone core in pharmacologically active compounds and its versatility in drug development, particularly in clinical trials (Shi et al., 2017).
Antispasmodic Activity Evaluation : Manca et al. (1992) evaluated the antispasmodic activity of tert-aminoalkylderivatives of quinoxalin-2-ones, including those with a benzyl group at position 3, showing their moderate antispastic properties (Manca et al., 1992).
Antimicrobial and Anticancer Activity : Sanna et al. (1998) synthesized various quinoxalin-3-ones and investigated their in vitro antimicrobial and anticancer activities, showing moderate activity against certain bacterial strains (Sanna et al., 1998).
Eigenschaften
Produktname |
3-benzyl-1H-quinoxalin-2-one |
|---|---|
Molekularformel |
C15H12N2O |
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
3-benzyl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C15H12N2O/c18-15-14(10-11-6-2-1-3-7-11)16-12-8-4-5-9-13(12)17-15/h1-9H,10H2,(H,17,18) |
InChI-Schlüssel |
XEVRCXXOIPCZGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3NC2=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-7-hydroxy-4',4',6'-trimethyl-2'-oxo-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B1195808.png)
![(1S,2S)-1-(4-Hydroxy-3-methoxyphenyl)-2-[2-methoxy-4-(1-propenyl)phenoxy]-1-propanol](/img/structure/B1195811.png)

